molecular formula C30H27O6P B14718269 Naphthalen-1-ol;phosphorous acid CAS No. 13869-17-5

Naphthalen-1-ol;phosphorous acid

Cat. No.: B14718269
CAS No.: 13869-17-5
M. Wt: 514.5 g/mol
InChI Key: DRQXEZNRZAHGCO-UHFFFAOYSA-N
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Description

Contextualization of Naphthalen-1-ol as a Key Building Block in Organic Synthesis

Naphthalen-1-ol, also known as α-naphthol, is an aromatic organic compound with the chemical formula C₁₀H₇OH. wikipedia.org It is a white, fluorescent solid and an isomer of 2-naphthol (B1666908), differing in the position of the hydroxyl group on the naphthalene (B1677914) ring. wikipedia.orgfoodb.ca This structural feature makes it a versatile and crucial building block in organic synthesis. Its utility stems from the reactivity of both the hydroxyl group and the aromatic ring system.

The hydroxyl group allows naphthalen-1-ol to undergo reactions typical of phenols, such as ether and ester formation. The naphthalene ring itself is susceptible to electrophilic substitution reactions, with the 4-position being particularly reactive. wikipedia.org This reactivity has been exploited in the synthesis of a wide array of commercially and scientifically important molecules.

In industrial applications, naphthalen-1-ol is a vital precursor for the manufacturing of various products. It is extensively used in the synthesis of azo dyes, where it acts as a coupling agent to produce a range of colors for the textile industry. wikipedia.org Furthermore, it serves as a key intermediate in the production of pharmaceuticals and agrochemicals. Notable examples include the beta-blocker nadolol, the antidepressant sertraline, the anti-protozoan atovaquone, and the insecticide carbaryl. wikipedia.orgatamanchemicals.com Beyond these large-scale applications, naphthalen-1-ol is also employed in the synthesis of antioxidants for the rubber and polymer industries and as a reagent in various classical analytical tests, such as the Molisch's test for carbohydrates and the Sakaguchi test for arginine. wikipedia.orgatamanchemicals.com

Table 1: Applications of Naphthalen-1-ol in Synthesis

Application Area Specific Use
Dye Industry Precursor for azo dyes. wikipedia.org
Pharmaceuticals Intermediate for nadolol, sertraline, and atovaquone. wikipedia.orgatamanchemicals.com
Agrochemicals Precursor for insecticides like carbaryl. wikipedia.org
Polymer Chemistry Synthesis of antioxidants and stabilizers.
Analytical Chemistry Reagent in Molisch's and Sakaguchi tests. wikipedia.orgatamanchemicals.com
Organic Synthesis Starting material for various naphthalene derivatives. atamanchemicals.com

Overview of Phosphorus Acids and Their Derivatives in Catalysis and Chemical Transformations

Phosphorus, a group 15 element like nitrogen, forms a vast array of compounds with diverse applications in chemistry. ncert.nic.in Phosphorous acid (H₃PO₃) and its derivatives are a cornerstone of modern synthetic organic chemistry, primarily due to their roles in catalysis and as versatile reagents. Organophosphorus chemistry encompasses a wide range of compounds, including phosphines, phosphites, phosphonates, and phosphoric acids, each with unique reactivity profiles. wikipedia.org

Phosphorus(V) compounds, particularly chiral phosphoric acids (CPAs), have emerged as a powerful class of Brønsted acid organocatalysts. mdpi.com These catalysts, often derived from BINOL (1,1'-bi-2-naphthol), are capable of activating a wide variety of functional groups and facilitating a broad spectrum of enantioselective transformations. mdpi.comh-its.org They operate through a bifunctional mechanism, using the Brønsted acidic proton to activate an electrophile and the Lewis basic phosphoryl oxygen to organize the nucleophile, thereby creating a highly ordered transition state that controls stereoselectivity. mdpi.com

Beyond catalysis, phosphorus compounds are integral to several name reactions. For example, phosphines are nucleophilic catalysts in reactions like the Rauhut–Currier and Baylis-Hillman reactions and are key reagents in the Wittig and Mitsunobu reactions. wikipedia.org Organophosphates, which are esters of phosphoric acid, are not only crucial in biological systems (e.g., DNA, RNA, ATP) but are also manufactured on a large scale for use as insecticides, herbicides, and flame retardants. wikipedia.orgnih.gov The synthesis of these compounds often involves the reaction of alcohols with phosphorus halides or phosphorus pentoxide. google.commdpi.com

Table 2: Selected Organophosphorus Derivatives and Their Roles in Chemical Transformations

Class of Compound General Structure Key Application(s)
Chiral Phosphoric Acids (CPAs) (RO)₂(O)POH Asymmetric Brønsted acid catalysis. mdpi.com
Phosphines R₃P Ligands in catalysis, Wittig and Mitsunobu reactions. wikipedia.org
Phosphate (B84403) Esters (RO)₃PO Industrial chemicals (pesticides, flame retardants), biological molecules. wikipedia.orgnih.gov
Phosphonium Salts R₄P⁺X⁻ Phase-transfer catalysts, intermediates in the Wittig reaction.
Phosphites (RO)₃P Intermediates in the synthesis of phosphate esters via oxidation.

Scope and Significance of Research at the Intersection of Naphthalen-1-ol and Phosphorus Chemistry

The intersection of naphthalen-1-ol chemistry with that of phosphorus acids has led to significant advancements, particularly in the field of asymmetric catalysis. The inherent nucleophilicity of the naphthol ring system, combined with the unique catalytic properties of chiral phosphoric acids, has provided a powerful platform for the enantioselective synthesis of complex chiral molecules.

Research in this area often utilizes naphthols as nucleophiles in reactions catalyzed by chiral phosphoric acids (CPAs). These catalysts, which can be derived from bi-naphthol structures (BINOL), create a chiral environment that directs the approach of the nucleophile to the electrophile, resulting in the formation of one enantiomer in preference to the other. mdpi.comh-its.org This is of paramount importance in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Several notable examples highlight the significance of this research area:

Asymmetric Addition to Quinone Methides : An enantioselective addition of naphthols to para-quinone methides, catalyzed by a chiral phosphoric acid, has been developed. This method allows for the synthesis of valuable triarylmethanes with high efficiency and enantioselectivity. rsc.org In this reaction, the CPA is proposed to activate both the para-quinone methide electrophile and the naphthol nucleophile through hydrogen bonding. rsc.org

Aza-Friedel-Crafts Reactions : The enantioselective aza-Friedel-Crafts addition of naphthols to isatin-derived ketimines has been achieved using a H₈-BINOL-derived chiral biaryl phosphoric acid. acs.org This reaction provides an atom-economical, metal-free route to chiral 3-amino-2-oxindoles that contain a quaternary carbon stereocenter, which are important structural motifs in many biologically active compounds. acs.org

These studies demonstrate a sophisticated synergy where the naphthalen-1-ol framework serves not only as a key structural component of the final product but also as a foundational element in the design of the chiral catalysts that enable these transformations. The research at this intersection continues to expand the toolkit of synthetic chemists, enabling the efficient and selective construction of complex molecular architectures with potential applications in drug discovery and materials science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13869-17-5

Molecular Formula

C30H27O6P

Molecular Weight

514.5 g/mol

IUPAC Name

naphthalen-1-ol;phosphorous acid

InChI

InChI=1S/3C10H8O.H3O3P/c3*11-10-7-3-5-8-4-1-2-6-9(8)10;1-4(2)3/h3*1-7,11H;1-3H

InChI Key

DRQXEZNRZAHGCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O.C1=CC=C2C(=C1)C=CC=C2O.C1=CC=C2C(=C1)C=CC=C2O.OP(O)O

Origin of Product

United States

Catalytic Methodologies Utilizing Naphthalen 1 Ol and Chiral Phosphoric Acid Derivatives

Asymmetric Organocatalysis with Chiral Phosphoric Acids (CPAs)

Chiral phosphoric acids, particularly those derived from axially chiral scaffolds like BINOL and SPINOL, have become a cornerstone of organocatalysis. sigmaaldrich.comrsc.orgrsc.org Their utility stems from their function as chiral Brønsted acids, capable of activating electrophiles and controlling the stereochemical outcome of a reaction through the formation of hydrogen-bond-assisted ion pairs with reactants. sigmaaldrich.comnih.gov In reactions involving naphthalen-1-ol, the CPA catalyst typically protonates an electrophile, which is then attacked by the electron-rich naphthol. The steric and electronic properties of the catalyst's chiral backbone dictate the facial selectivity of the nucleophilic attack, leading to the formation of an enantioenriched product. rsc.org

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental goal of organic synthesis. eurekaselect.com Chiral phosphoric acids have proven to be exceptional catalysts for mediating the addition of naphthols to various electrophiles, providing access to a wide array of valuable chiral building blocks. eurekaselect.comresearchgate.net

The aza-Friedel–Crafts reaction is a powerful method for forming C-C bonds and synthesizing chiral amines. acs.orgresearchgate.net An efficient CPA-catalyzed asymmetric aza-Friedel–Crafts reaction between 1-naphthols and 3,4-dihydroisoquinolines has been developed. acs.orgacs.orgbohrium.com This reaction provides a direct route to chiral tetrahydroisoquinolines bearing a 1-naphthol (B170400) substituent at the C1-position, which are important structural motifs in medicinal chemistry. acs.orgnih.gov The reaction proceeds smoothly under mild conditions with a broad substrate scope for both the naphthol and the dihydroisoquinoline components, affording the desired products in excellent yields and with high enantioselectivities. acs.orgbohrium.com The practicality of this method has been demonstrated on a gram scale without compromising its efficiency or selectivity. acs.org

Table 1: CPA-Catalyzed Asymmetric Aza-Friedel–Crafts Reaction of 1-Naphthols with 3,4-Dihydroisoquinolines acs.orgacs.org
1-Naphthol Substrate3,4-Dihydroisoquinoline SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
1-Naphthol3,4-Dihydroisoquinoline(R)-8H-BINOL-CPA7795
4-Methoxy-1-naphthol3,4-Dihydroisoquinoline(R)-8H-BINOL-CPA9296
4-Bromo-1-naphthol3,4-Dihydroisoquinoline(R)-8H-BINOL-CPA8594
1-Naphthol6,7-Dimethoxy-3,4-dihydroisoquinoline(R)-8H-BINOL-CPA9597

A highly enantioselective dehydrative γ-arylation of α-indolyl propargylic alcohols with naphthols has been achieved through organocatalysis. nih.gov This methodology provides efficient access to valuable chiral tetrasubstituted allenes and naphthopyrans in high yields with excellent regioselectivity and enantioselectivity. nih.gov A key advantage of this transformation is the use of readily available and inexpensive naphthols as the C-H aryl source, with water being the only byproduct. nih.gov The reaction demonstrates the ability of chiral phosphoric acid catalysts to control remote regioselectivity in the arylation of a transient allenyl-carbocation intermediate.

Table 2: Enantioselective Dehydrative γ-Arylation of Propargyl Alcohols with Naphthols nih.gov
Propargylic Alcohol SubstrateNaphthol NucleophileProduct TypeYield (%)Enantiomeric Excess (ee, %)
1-(1H-Indol-3-yl)-1-phenylprop-2-yn-1-ol2-Naphthol (B1666908)Allene9695
1-(1H-Indol-3-yl)-1-(p-tolyl)prop-2-yn-1-ol2-NaphtholAllene9294
1-(1H-Indol-3-yl)-1-phenylprop-2-yn-1-ol1-NaphtholNaphthopyran8592
1-(1-Methyl-1H-indol-3-yl)-1-phenylprop-2-yn-1-ol2-NaphtholAllene9496

The construction of optically active tetraarylmethanes, which feature an all-aryl-substituted quaternary carbon stereocenter, represents a significant synthetic challenge due to severe steric hindrance. dicp.ac.cnacs.orgnih.gov An innovative organocatalytic strategy utilizes 2-naphthol derivatives to address this challenge. dicp.ac.cnacs.org In this process, a chiral phosphoric acid catalyst facilitates the in-situ generation of 6-methylenenaphthalen-2(6H)-ones from 6-(hydroxydiarylmethyl)naphthalen-2-ols. dicp.ac.cnnih.gov These reactive intermediates then undergo a stereoselective 1,8-conjugate addition with various nucleophiles to produce the corresponding chiral tetraarylmethanes in high yields and with excellent enantioselectivities. dicp.ac.cnacs.org This method highlights the use of the naphthol unit as an auxiliary group to create an extended conjugate system amenable to remote stereocontrol. acs.orgnih.gov

Table 3: Organocatalytic Synthesis of Chiral Tetraarylmethanes from 2-Naphthol Derivatives dicp.ac.cnacs.org
Naphthol-Based Tertiary AlcoholNucleophileCatalystYield (%)Enantiomeric Excess (ee, %)
6-(Hydroxydiphenylmethyl)naphthalen-2-olPyrrole(S)-CPA-99590
6-(Hydroxybis(4-methoxyphenyl)methyl)naphthalen-2-olPyrrole(S)-CPA-99184
6-(Hydroxydiphenylmethyl)naphthalen-2-ol2-Methylpyrrole(S)-CPA-98588
6-(Hydroxydiphenylmethyl)naphthalen-2-olIndole(S)-CPA-98275

Chiral phosphoric acids have also been employed to catalyze stereoselective cycloaddition reactions involving naphthol derivatives. For instance, catalytic asymmetric (4+2) and (4+3) cycloadditions of 2,3-indolyldimethanols with 2-naphthols as reaction partners have been developed. researchgate.net These reactions, catalyzed by CPAs, lead to the construction of enantioenriched indole-fused six- and seven-membered rings with high yields and excellent enantioselectivities. researchgate.net Another notable example is the enantioselective [2+2] photocycloaddition, where a chiral phosphoric acid catalyst bearing sensitizing thioxanthone groups facilitates the reaction. nih.gov Although not directly involving naphthol as a substrate, this illustrates the principle of CPA catalysis in controlling stereochemistry in cycloadditions through the formation of a hydrogen-bond-assisted ion pair with a transient iminium ion. nih.gov

Understanding the mechanism of catalysis is crucial for optimizing existing reactions and designing new ones. In CPA-catalyzed reactions involving naphthols, the catalyst's primary role is to act as a bifunctional reagent, simultaneously activating the electrophile via its acidic proton and organizing the transition state via its conjugate base through non-covalent interactions. nih.govnih.gov

For the aza-Friedel–Crafts reaction of 1-naphthols, mechanistic experiments suggest a pathway involving the CPA-catalyzed generation of an intermediate with two chiral centers, followed by an intramolecular hydrogen transfer to yield the final product. acs.org In the dehydrative γ-arylation of propargylic alcohols, control experiments point towards a dual hydrogen-bonding interaction between the CPA catalyst, the transient carbocation, and the naphthol nucleophile as the key to achieving excellent enantioselectivity and remote regioselectivity. nih.gov

Furthermore, theoretical studies and nonlinear effect experiments indicate that in some cases, more than one CPA molecule may be involved in the enantioselective transformation. sustech.edu.cn The specific scaffold of the chiral phosphoric acid (e.g., BINOL vs. SPINOL) has also been shown to be critical, as the orientation of the phosphoric acid functional group, dictated by the chiral backbone, can control the sign of the enantioselectivity by altering how the substrates combine in the chiral pocket. rsc.org These studies highlight that the stereo-induction is a result of a complex interplay of hydrogen bonding, steric repulsion, and other noncovalent interactions within the catalyst-substrate assembly. rsc.orgnih.gov

Mechanistic Elucidation of CPA-Catalyzed Enantioselective Processes

Role of Multiple Hydrogen Bonds and Transition State Stabilization

A defining feature of chiral phosphoric acid catalysis is its reliance on a bifunctional activation mode, wherein the catalyst simultaneously interacts with both the electrophile and the nucleophile. mdpi.com This is primarily achieved through the formation of dual hydrogen bonds. The acidic proton of the phosphoric acid protonates and activates an electrophile, such as an imine or an enol ether, while the basic phosphoryl oxygen atom concurrently engages with a nucleophile, like the hydroxyl group of a naphthalen-1-ol derivative.

This dual activation brings the reacting partners into close proximity within a highly organized, chiral transition state. This arrangement not only lowers the activation energy of the reaction but also rigidly defines the spatial orientation of the substrates, which is critical for achieving high levels of stereocontrol. mdpi.com Mechanistic studies, including those on spiroketalization, suggest that the phosphoric acid can act as a bifunctional catalyst that facilitates proton transfer in a concerted, though asynchronous, manner. researchgate.net This cooperative hydrogen bonding network is instrumental in stabilizing the charge accumulation that occurs in the polar transition state. acs.orgnih.govresearchgate.net

Chiral Electrostatic Environment and Asymmetric Induction

The remarkable enantioselectivity observed in these catalytic systems is a direct consequence of the well-defined chiral microenvironment established by the catalyst. The bulky substituents at the 3,3'-positions of the binaphthyl (BINOL) or spirobiindane (SPINOL) backbone of the CPA create a confined chiral pocket around the active site. nih.gove3s-conferences.org This steric hindrance dictates the feasible pathways of substrate approach, favoring one transition state over its diastereomeric counterpart.

Beyond sterics, the chiral phosphate (B84403) anion itself provides a distinct electrostatic environment that influences the trajectory of the reacting species. acs.org The strategic placement of the phosphoryl group and the chiral backbone creates an asymmetric space that can differentiate between the enantiotopic faces of a prochiral substrate. acs.org The combination of hydrogen bonding, steric repulsion, and electrostatic interactions within this chiral scaffold culminates in highly effective asymmetric induction, leading to the formation of one enantiomer of the product in significant excess. nih.govresearchgate.net

Computational Analysis of Spiroketalization Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have been indispensable in elucidating the intricate mechanisms of chiral phosphoric acid-catalyzed reactions, such as the stereoselective spiroketalization of hydroxy-enol ethers. acs.orgnih.gov These analyses have provided profound insights into the nature of the transition states and the origins of enantioselectivity.

Mechanistic and computational investigations have been employed to differentiate between potential reaction pathways, including SN1-like, SN2-like, and covalent phosphate intermediate mechanisms. researchgate.net For the CPA-catalyzed spiroketalization, computational exploration and dynamics simulations have supported an asynchronous, concerted mechanism that proceeds through a short-lived, polar transition state. acs.orgnih.govresearchgate.net This is consistent with experimental findings, such as the highly diastereoselective syn-selective protonation observed in deuterium-labeling studies, which argues against the formation of long-lived oxocarbenium intermediates. acs.orgnih.govresearchgate.net

Furthermore, these computational models can accurately predict the stereochemical outcome. For instance, a proposed transition state model for a spiroketalization reaction predicted the formation of the major product enantiomer with 92% enantiomeric excess (ee), which was in excellent agreement with the experimentally observed value. nih.govresearchgate.net

Lewis Acid-Catalyzed Phosphorylation of Alcohols Including Naphthyl Systems

An efficient method for the phosphorylation of alcohols, which involves the construction of C-P bonds through a nucleophilic substitution reaction, has been developed utilizing Lewis acid catalysis. nih.govrsc.orgnih.gov This process typically involves reacting an alcohol with a phosphorus source, such as a dialkyl H-phosphonate, in the presence of a Lewis acid and an additive.

In a representative system, the combination of aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃) as the Lewis acid and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as an additive proved highly effective. nih.govresearchgate.net A plausible mechanism suggests that the Lewis and Brønsted acids facilitate the formation of a cationic intermediate from the alcohol, which is then attacked by a nucleophilic phosphorus species. nih.gov

The scope of this methodology has been explored with various alcohols, demonstrating its versatility. While many substituted diaryl methanols provided excellent yields, the reaction with di-naphthalen-2-yl methanol, a naphthyl system, furnished the corresponding phosphorylated product in a moderate yield. nih.govresearchgate.net

Table 1: Lewis Acid-Catalyzed Phosphorylation of Various Alcohols

Alcohol SubstrateCatalyst SystemYieldReference
DiphenylmethanolAl(OTf)₃ / Tf₂O94% researchgate.net
Di-naphthalen-2-yl methanolAl(OTf)₃ / Tf₂OModerate nih.govresearchgate.net
Phenyl(thiophen-2-yl)methanolAl(OTf)₃ / Tf₂OModerate researchgate.net
1,1-Diphenylethan-1-ol (Tertiary)Al(OTf)₃ / Tf₂OExcellent researchgate.net

Emerging Catalytic Systems for Naphthalen-1-ol Transformations

Research into the catalytic transformations of naphthalen-1-ol (α-naphthol) and its derivatives continues to evolve, with new systems and strategies emerging to access novel molecular architectures. A significant area of development is the catalytic asymmetric dearomatization (CADA) of naphthols, which converts these planar aromatic compounds into complex, three-dimensional chiral molecules. nih.gov

Chiral phosphoric acids have been instrumental in this field. For example, an intermolecular asymmetric dearomatization of α-naphthols tethered to a nucleophile has been achieved. nih.gov This reaction proceeds through a chemo- and regioselective aminative dearomatization followed by a Michael addition sequence, yielding polycyclic ketones with excellent enantioselectivity (up to >99% ee). nih.govresearchgate.net Mechanistic studies suggest that the enantioselectivity is determined in the initial dearomatization step. nih.gov

Furthermore, new types of catalysts are being designed to overcome the limitations of standard CPAs. For substrates that are difficult to activate due to their low basicity, more powerful chiral Brønsted C-H acids have been developed. acs.org These super Brønsted acids have shown dramatically improved activity and excellent enantioselectivity in reactions like the protonation of silyl (B83357) enol ethers to form chiral ketones, a transformation for which standard CPAs are inactive. acs.org These advancements provide a platform for expanding the scope of asymmetric transformations applicable to naphthol-based substrates and beyond. researchgate.net

Synthetic Approaches to Phosphorus Containing Naphthalen 1 Ol Derivatives

Synthesis of Phosphonates and Phosphoramidates Derived from Naphthalen-1-ol and its Analogs

The creation of phosphonates and phosphoramidates from naphthalen-1-ol involves several key synthetic reactions that functionalize the hydroxyl group or utilize the naphthalene (B1677914) scaffold. These methods often require the activation of phosphorus precursors or the naphthol substrate to facilitate bond formation.

The Atherton-Todd reaction is a classical method for synthesizing phosphoramidates from dialkyl phosphites, an amine, and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgwikipedia.orgnih.gov The reaction, first reported in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, proceeds through the in-situ formation of a reactive dialkyl chlorophosphate intermediate, which is then attacked by a nucleophilic amine. beilstein-journals.orgnih.gov This avoids the need to handle the often moisture-sensitive chlorophosphate reagent directly. nih.gov

The general mechanism involves the deprotonation of the dialkyl phosphite (B83602) by a base (often the amine reactant itself or an added tertiary amine), followed by reaction with the halogenating agent to form the chlorophosphate. wikipedia.org The amine then displaces the chloride to yield the final phosphoramidate (B1195095) product. beilstein-journals.org While the original protocol utilized ammonia, it was soon expanded to include primary and secondary amines. beilstein-journals.org

Modifications to the Atherton-Todd reaction have been developed to improve yields, expand the substrate scope, and replace hazardous reagents like carbon tetrachloride. nih.gov Phenols and alcohols can participate in this reaction, serving as the nucleophile to form phosphates, which can be useful for subsequent chemical transformations. nih.gov For instance, a modified protocol reported by Chen et al. in 2020 utilizes air as a radical initiator, offering a more environmentally benign approach, although it may require a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can result in lower yields for some substrates. nih.govresearchgate.net

Table 1: Examples of Modified Atherton-Todd Reactions for Phosphoramidate Synthesis
Catalyst/ConditionsReactantsProduct TypeYield RangeReference
Air, DBUDialkyl H-phosphonates, BenzylaminePhosphoramidates30–75% nih.gov
Trichloroisocyanuric acid (tCiC-A), Et₃NDialkyl H-phosphonates, Various aminesPhosphoramidates82–92% (conversion) nih.gov
Fe₃O₄@MgO nanoparticles, CCl₄Primary amines, H-phosphonatesPhosphoramidates52–85% nih.gov

Oxidative cross-coupling reactions provide another powerful route to phosphorus-containing naphthalen-1-ol derivatives. These methods often involve the reaction of a phosphorus compound with the naphthol in the presence of an oxidant and, typically, a metal catalyst. One of the earliest approaches to phosphoramidates involved treating phosphoryl trichloride (B1173362) with phenol (B47542) in the presence of pyridine (B92270) to generate diphenylchlorophosphate (dPCP) and phenyl dichlorophosphate (B8581778) (PdCP), which could then react with amines. nih.gov

More modern strategies employ catalytic systems to achieve higher efficiency and selectivity. For example, aerobic copper-catalyzed dehydrocoupling methods have been used for the synthesis of P-N bonds. nih.gov While not a direct phosphorylation of naphthol, these oxidative conditions highlight the potential for similar strategies in P-O bond formation.

Enantioselective oxidative coupling of naphthols, particularly 2-naphthol (B1666908), has been extensively studied to produce axially chiral BINOLs using catalysts like chiral iron phosphate (B84403) complexes. nih.govescholarship.org These reactions proceed via a radical-anion coupling mechanism. nih.govescholarship.org While the primary outcome is C-C bond formation, the methodology demonstrates that naphthols are amenable to oxidative conditions in the presence of phosphate-based catalysts, suggesting a pathway for potential P-O cross-coupling reactions under similar catalytic systems.

The synthesis of phosphoramidates can be achieved by the sequential or one-pot reaction of a phosphorus precursor with an alcohol (like naphthalen-1-ol) and an amine. A common precursor is phosphorus oxychloride (phosphoryl chloride), which can react stepwise. First, the reaction with naphthalen-1-ol would form a naphthyl phosphorodichloridate or a dinaphthyl phosphorochloridate. Subsequent reaction with an amine would displace the remaining chloride(s) to form the desired phosphoramidate. A magnesium chloride-catalyzed reaction of 2,6-dimethylphenol (B121312) and phosphorus oxychloride has been used to generate a phosphorochloridate intermediate for the subsequent phosphorylation of amines. nih.gov

Alternatively, direct amination strategies can be applied to the naphthalene ring itself to generate an amino-naphthalenol, which can then be used as a nucleophile in reactions like the Atherton-Todd protocol. For example, regioselective ortho-amination of 2-naphthol with substituted hydrazines has been reported to produce N-aryl-1-amino-2-naphthol compounds in a one-pot, transition-metal-free operation. nih.gov Similarly, silver-catalyzed C4-H amination of N-(naphthalen-1-yl)picolinamide with azodicarboxylates has been demonstrated, providing a route to 4-amino-1-naphthylamine derivatives. mdpi.com These aminated naphthol derivatives are valuable precursors for complex phosphoramidates.

Phosphonic acids are important compounds that can be prepared from their corresponding esters (phosphonates) via hydrolysis. mdpi.comnih.gov This dealkylation step is a crucial transformation for accessing the free phosphonic acid functionality from a protected phosphonate (B1237965) precursor, such as a naphthyl phosphonate. researchgate.netresearchgate.net

The hydrolysis can be performed under either acidic or basic conditions. mdpi.comnih.gov

Acidic Hydrolysis : This method typically involves refluxing the phosphonate ester with a strong acid like concentrated hydrochloric acid (HCl). mdpi.com While effective, these conditions can be harsh and may not be suitable for molecules with acid-sensitive functional groups. mdpi.commdpi.com The direct product of acid hydrolysis is the free phosphonic acid. mdpi.com

Alkaline Hydrolysis : Base-catalyzed hydrolysis is generally less corrosive but proceeds in two steps. First, the phosphonate ester is treated with a base (e.g., sodium hydroxide) to form the sodium salt of the phosphonic acid. A subsequent acidification step is then required to liberate the free acid. mdpi.com

Silyl (B83357) Halide Cleavage : A milder and very common method for dealkylating phosphonate esters involves treatment with a trimethylsilyl (B98337) halide, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl iodide (TMSI). This reaction forms a silylated intermediate that is readily hydrolyzed upon workup with an alcohol (like methanol) or water to yield the phosphonic acid. researchgate.net This method is often preferred for its mild conditions and high efficiency.

Table 2: Common Methods for Phosphonate Hydrolysis
MethodReagentsConditionsAdvantagesDisadvantagesReference
Acidic HydrolysisConcentrated HClRefluxDirect formation of acidHarsh conditions, potential side reactions mdpi.com
Alkaline HydrolysisNaOH, then H⁺HeatingLess corrosiveTwo-step process, may damage base-sensitive groups mdpi.com
Silyl Halide CleavageTMSBr or TMSI, then H₂O/MeOHOften room temperatureMild, high yield, good for sensitive substratesReagents can be moisture-sensitive researchgate.net

Phosphorylation Reactions Involving Naphthalen-1-ol and Related Arenols

Phosphorylation is the process of introducing a phosphate group onto a substrate. For naphthalen-1-ol and other arenols (aromatic alcohols), this typically involves the formation of a P-O bond at the hydroxyl group. These reactions are fundamental in organic synthesis and biochemistry.

One approach is to react the arenol (B1447636) directly with a phosphorus reagent. The Atherton-Todd reaction, as mentioned previously, can be adapted for the phosphorylation of phenols to form phosphate esters. nih.gov Another versatile method involves H-phosphonate chemistry. In this approach, a nucleoside or other alcohol can be coupled with an H-phosphonate monomer. The resulting H-phosphinate internucleotide linkage can then be oxidized, sulfurized, or amidated to generate phosphonate, phosphorothioate, or phosphoramidate linkages, respectively. nih.gov This modular approach allows for the synthesis of a diverse range of phosphorus-containing compounds.

Chemoselective activation of simple diethyl phosphonates with triflic anhydride (B1165640) provides a modern and flexible route to various phosphorus derivatives. nih.gov This activation generates a highly electrophilic phosphorus center that can be attacked by a range of nucleophiles, including phenols like naphthalen-1-ol, to form mixed phosphonates. This method is notable for its mild conditions and tolerance of various functional groups. nih.gov

Multi-Component Reactions for Naphthol Derivatives Utilizing Phosphorus-Based Reagents

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. Naphthol derivatives are excellent substrates for certain MCRs.

A prominent example is the synthesis of 1-amidoalkyl-2-naphthols, which can be achieved through one-pot multicomponent Mannich-type reactions involving an aldehyde, an amide, and a naphthol. researchgate.net A variation of this is the phospha-Mannich reaction, which is a powerful tool for creating α-aminophosphonates. mdpi.com In a typical phospha-Mannich reaction involving a naphthol, the components would be:

An aldehyde or ketone.

An amine (primary or secondary).

A dialkyl phosphite (e.g., diethyl phosphite).

A naphthol derivative (acting as the nucleophile).

The reaction leads to the formation of α-amino-α-(hydroxynaphthyl)methylphosphonates. These reactions are often catalyzed by acids or bases and represent a highly atom-economical route to complex molecules with significant structural diversity. mdpi.com

Computational Chemistry and Theoretical Investigations of Naphthalen 1 Ol and Phosphorus Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Enantioselectivity

Density Functional Theory (DFT) has been extensively employed to elucidate the mechanisms of reactions catalyzed by phosphorus-containing compounds, particularly chiral phosphoric acids derived from binaphthyl structures, which are structurally related to naphthalen-1-ol. These studies provide a detailed understanding of how reactants are activated and how high enantioselectivity is achieved.

In the context of asymmetric transfer hydrogenation of ketimines and α-imino esters using chiral BINOL-phosphoric acids (CPAs), DFT calculations have revealed a mechanism where the phosphoric acid acts as a bifunctional catalyst. researchgate.net It simultaneously activates both the imine (the hydrogen acceptor) and the reducing agent (e.g., benzothiazoline, a hydrogen donor) by forming a cyclic transition state. researchgate.net This dual activation lowers the energy barrier of the reaction.

The origin of enantioselectivity is a key focus of these DFT studies. It has been demonstrated that the high levels of stereocontrol arise from non-covalent interactions, primarily steric hindrance, between the substituents on the catalyst and the substrates within the transition state structure. researchgate.netrsc.org The bulky groups at the 3,3'-positions of the binaphthyl backbone of the CPA create a chiral pocket. One of the transition states leading to one enantiomer is significantly lower in energy than the diastereomeric transition state due to more favorable steric interactions. researchgate.net For instance, the steric repulsion between the substrate and the bulky substituents on the catalyst is minimized in the transition state leading to the major enantiomer. researchgate.net

DFT calculations can map out the entire reaction pathway, identifying the structures of intermediates and transition states. The calculated energy barriers for different pathways can then be compared to predict the most likely reaction mechanism and the expected enantiomeric excess, which often show good agreement with experimental results. rsc.org

Table 1: Key DFT Findings on CPA-Catalyzed Reactions

Research FocusKey FindingsReference
Reaction Mechanism Phosphoric acid acts as a bifunctional catalyst, forming cyclic transition states with the reactants. researchgate.net
Origin of Enantioselectivity High enantioselectivity is attributed to steric interactions between substituents on the catalyst and the substrates. researchgate.net
Role of Catalyst Structure Bulky substituents at the 3,3'-positions of the BINOL backbone are crucial for creating a selective chiral environment. researchgate.net
Predictive Power Calculated energy barriers and transition state structures successfully rationalize experimentally observed enantioselectivity. rsc.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between molecules in solution, providing insights into the behavior of naphthalen-1-ol and phosphorus-containing systems over time. frontiersin.orgresearchgate.net These simulations can model the complex interplay of solvent molecules, reactants, and catalysts, revealing crucial details about intermolecular forces. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) based MD simulations have been used to investigate the binding of organic phosphates to mineral surfaces, a system that provides analogous insights into the intermolecular interactions with hydroxyl-containing aromatic structures. frontiersin.org These simulations show that organic phosphates can form various binding motifs, such as monodentate and bidentate complexes, with surfaces. frontiersin.org The strength and nature of these interactions are heavily influenced by the surrounding water molecules, which can form hydrogen bond networks, facilitate proton transfer events, and stabilize certain binding configurations. frontiersin.org

MD simulations of naphthalene (B1677914) in solution have been used to predict crystal growth and shape, which is fundamentally governed by intermolecular interactions. researchgate.netrsc.org These studies analyze how molecules from the solution adsorb onto crystal surfaces, a process driven by forces similar to those in catalyst-substrate binding. By simulating systems at constant supersaturation, researchers can observe phenomena like two-dimensional nucleation and layer-by-layer growth, providing a molecular-level picture of the forces at play. researchgate.netrsc.org

In systems containing fluoroalcohols and peptides, MD simulations have been used to explore solvent-solute interactions, which are critical for understanding reaction environments. nih.gov The simulations can accurately reproduce physical properties like system density and diffusion coefficients, validating their ability to model the dynamic behavior of molecules in solution. nih.gov These studies highlight how different solvent components interact with a solute, which is directly relevant to how a phosphorus-based catalyst and a naphthalen-1-ol substrate would behave in a given solvent. nih.gov

Table 2: Insights from Molecular Dynamics Simulations

Simulation SystemKey InsightsReference
Organic Phosphates at Interfaces Formation of monodentate and bidentate binding motifs; significant role of water in hydrogen bonding and proton transfer. frontiersin.org
Naphthalene Crystallization Elucidation of growth mechanisms (e.g., 2D nucleation) based on intermolecular forces between solute and crystal face. researchgate.netrsc.org
Peptide in Fluoroalcohol-Water Accurate prediction of physical properties (density, diffusion coefficients) and detailed analysis of solvent-solute interactions. nih.gov

Analysis of Quantum Parameters and Electronic Properties in Naphthalen-1-ol and Phosphorus-Containing Systems

The analysis of quantum parameters and electronic properties through computational methods provides a fundamental understanding of the reactivity and behavior of naphthalen-1-ol and phosphorus-containing systems. These calculations can quantify properties that are central to chemical bonding and reactivity.

The electronic properties of molecules are dictated by their structure, including the hybridization of their atoms. ncert.nic.in For instance, the electronegativity of a carbon atom is influenced by the s-character of its hybrid orbitals; an sp-hybridized carbon is more electronegative than an sp2- or sp3-hybridized carbon. ncert.nic.in This principle extends to phosphorus compounds, where the geometry and bonding around the phosphorus atom determine its electronic characteristics and, consequently, its catalytic activity.

Quantum chemical calculations are used to determine a range of molecular properties. For ionizable lipids used in nanoparticle formulations, a key property is the pKa, which describes the pH at which the molecule is 50% ionized. dovepress.com This value can be computationally predicted and is crucial for understanding how a molecule will behave in different biological environments. dovepress.com Similarly, for a system involving phosphorous acid and naphthalen-1-ol, calculating the pKa would be essential to predict the protonation state of each species under specific reaction conditions.

Other computed properties like the octanol-water partition coefficient (XLogP3) provide a measure of a molecule's lipophilicity, which influences its solubility and ability to interact with nonpolar environments. nih.gov For naphthalen-1-ol, the computed XLogP3 value is 2.8, indicating a significant nonpolar character due to the naphthalene ring system. nih.gov

Table 3: Selected Computed Properties for Naphthalen-1-ol

PropertyValueMethod/SourceReference
Molecular Weight 144.17 g/mol PubChem nih.gov
XLogP3 2.8PubChem nih.gov
Hydrogen Bond Donors 1PubChem nih.gov
Hydrogen Bond Acceptors 1PubChem nih.gov

Computational Guidance for Catalyst Design and Substrate Scope Elucidation

Computational methods, particularly DFT, have become a cornerstone of modern catalyst design, enabling the in-silico screening and optimization of catalysts before their synthesis. researchgate.net This approach accelerates the discovery of new, more efficient catalysts for a wide range of chemical transformations.

The design process often involves identifying a promising catalyst scaffold and then computationally evaluating the effect of modifying its structure, for example, by adding different functional groups. mdpi.com For phosphorus-containing catalysts, this could involve changing the substituents on the phosphorus atom or modifying the backbone of the ligand to fine-tune its steric and electronic properties. mdpi.com By calculating the transition state energies for a reaction with a library of virtual catalysts, researchers can identify candidates that are predicted to have the highest activity and selectivity. researchgate.net

This computational approach was successfully applied in the development of catalysts for the oxidative dehydrogenation (ODH) of propane (B168953), where phosphorus-loaded metal oxide catalysts were investigated. mdpi.com Computational and experimental work together showed that the addition of phosphate (B84403) to a V₂O₅/ZrO₂ catalyst enhanced its acidity and improved both the conversion of propane and the selectivity towards the desired product, propylene. mdpi.com The optimal ratio of phosphorus to vanadium was identified, demonstrating the power of systematic investigation guided by theoretical principles. mdpi.com

Furthermore, computational studies are invaluable for elucidating the substrate scope of a newly developed catalyst. By modeling the interaction of the catalyst with a variety of different substrates, it is possible to predict which substrates will react efficiently and which will be unreactive. This is often achieved by analyzing the steric fit and electronic complementarity between the substrate and the catalyst's active site. rsc.org This predictive capability saves significant experimental time and resources by focusing laboratory efforts on the most promising substrate candidates.

Advanced Analytical Methodologies for Characterization of Naphthalen 1 Ol and Phosphorus Containing Species

Spectroscopic Characterization Techniques (e.g., NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a powerful tool for structure elucidation. ¹H and ¹³C NMR provide information on the hydrogen and carbon framework of the molecules. For organophosphorus compounds, ³¹P NMR is particularly valuable, offering insights into the chemical environment of the phosphorus atom. nih.gov The chemical shifts in ³¹P NMR are sensitive to the nature of the substituents attached to the phosphorus, allowing for the differentiation of various phosphorus species such as phosphates, phosphonates, and phosphine (B1218219) oxides. nih.gov For instance, the presence of a naphthalene (B1677914) moiety would influence the chemical shifts of nearby protons and carbons, which can be observed in ¹H and ¹³C NMR spectra. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify functional groups present in the molecules. The infrared spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. For naphthalen-1-ol, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would also be present. In the case of phosphorus-containing species, the P=O stretching vibration in organophosphorus compounds typically appears as a strong absorption band in the region of 1150-1300 cm⁻¹. The presence of P-O-C linkages would also give rise to characteristic absorptions. mdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification and structural confirmation. nih.gov For naphthalen-1-ol, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (144.17 g/mol ). nih.gov In the analysis of organophosphorus compounds, MS can reveal the mass of the intact molecule and provide information about the substituents attached to the phosphorus atom through characteristic fragmentation patterns. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile organophosphorus compounds and their metabolites. nih.govcromlab-instruments.esnih.gov

Interactive Data Table: Spectroscopic Data for Naphthalen-1-ol
TechniqueObserved FeatureInterpretation
¹H NMR Complex multiplet (aromatic region)Protons on the naphthalene ring
Singlet (downfield)Proton of the hydroxyl group
¹³C NMR Multiple signals (aromatic region)Carbon atoms of the naphthalene ring
Signal (downfield)Carbon atom attached to the hydroxyl group
FT-IR Broad band ~3200-3600 cm⁻¹O-H stretching vibration
Strong band ~1200-1300 cm⁻¹C-O stretching vibration
Mass Spec Molecular ion peak (m/z)Corresponds to the molecular weight

Chromatographic Separation and Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the components of a mixture containing naphthalen-1-ol and various phosphorus species, allowing for their individual identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For the analysis of naphthalen-1-ol and its derivatives, reversed-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. A study by Quaiserova et al. (2000) detailed an optimized HPLC method for the separation of naphthalene and its derivatives, including naphthalen-1-ol, using a LiChrospher® column and a gradient elution with an acetonitrile-phosphate buffer mobile phase. The use of a phosphate (B84403) buffer in the mobile phase can be crucial for achieving good peak shape and resolution for acidic compounds like phenols. jocpr.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. dtic.mil Naphthalen-1-ol and some organophosphorus compounds can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. cromlab-instruments.esnih.gov The choice of the GC column is critical for achieving the desired separation. For instance, a low polarity silarylene phase column has been shown to be effective for the analysis of a range of organophosphorus pesticides. cromlab-instruments.es The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the column.

Interactive Data Table: Chromatographic Conditions for Naphthalene Derivatives
TechniqueColumnMobile Phase/Carrier GasDetectorReference
HPLC LiChrospher®Acetonitrile/Phosphate Buffer (pH 2.3)UV (285 nm)
HPLC Synergi Hydro-RP50% (v/v) aqueous acetonitrileFluorescence nih.gov
GC TraceGOLD TG-5SilMSHeliumMass Spectrometer cromlab-instruments.es
GC ODS-C18Acetonitrile/Phosphate BufferUV (254 nm)

Techniques for Stereochemical Purity Determination (e.g., Chiral HPLC)

Many organophosphorus compounds are chiral at the phosphorus center, meaning they can exist as non-superimposable mirror images called enantiomers. wiley-vch.depnas.org The determination of the stereochemical purity, or the enantiomeric excess (ee), of these compounds is critical as different enantiomers can exhibit different biological activities. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) employs a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. uni-pannon.husigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including organophosphorus compounds. mdpi.comresearchgate.net The choice of the CSP and the mobile phase is crucial for achieving successful enantioseparation. mdpi.com For example, a study on the separation of P-chiral cyclic phosphorus compounds utilized a Chiralpak AD column for determining enantiomeric purities. uni-pannon.hu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net

Besides chiral HPLC, other techniques can also be employed for determining enantiomeric purity. NMR spectroscopy, in the presence of chiral solvating agents or chiral shift reagents, can be used to differentiate between enantiomers. nih.govwiley-vch.de These chiral auxiliaries form diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. nih.gov

Interactive Data Table: Chiral Separation of Organophosphorus Compounds
TechniqueChiral Stationary Phase (CSP)PrincipleApplication
Chiral HPLC Polysaccharide-based (e.g., Chiralpak, Chiralcel)Differential interaction with enantiomersSeparation of P-chiral phosphine oxides, phosphonates, etc. uni-pannon.humdpi.comresearchgate.net
Chiral GC Cyclodextrin-basedEnantioselective partitioningSeparation of volatile chiral phosphorus compounds
NMR Chiral Solvating Agents (e.g., amino acid derivatives)Formation of diastereomeric complexesDetermination of enantiomeric purity of various phosphorus compounds nih.gov

Applications of Naphthalen 1 Ol and Phosphorus Based Compounds in Material Science and Supramolecular Chemistry

Functional Materials Development

The synergy between naphthalene-based structures and phosphorus compounds is particularly evident in the development of high-performance functional materials. The incorporation of phosphorus moieties can drastically alter the electronic properties and thermal stability of naphthalene (B1677914) derivatives, opening up new applications in optoelectronics and polymer science.

Phosphorus-Containing Naphthyl Derivatives in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), the design of host materials is crucial for achieving high efficiency and operational stability. Bipolar host materials, which can transport both holes and electrons, are particularly sought after. Naphthalene derivatives, such as those based on carbazole-functionalized naphthalene, are known for their excellent hole-transporting properties and thermal stability. researchgate.netmdpi.com However, to create a balanced charge transport, strong electron-withdrawing groups are often incorporated into the molecular structure.

Phosphine (B1218219) oxide (P=O) groups are highly effective for this purpose. researchgate.net The strong electron-withdrawing nature of the phosphine oxide group can make an attached aromatic core, like naphthalene, electron-deficient, thereby improving its electron transport capabilities. researchgate.net Furthermore, the tetrahedral geometry around the phosphorus atom helps to create a stable amorphous morphology by disrupting regular molecular stacking, which is beneficial for the longevity of OLED devices. researchgate.net

The combination of a hole-transporting naphthyl-containing unit (like carbazole) with an electron-transporting phosphine oxide moiety can result in highly efficient bipolar host materials for phosphorescent OLEDs (PhOLEDs). For instance, phosphine oxide derivatives have been successfully used as host materials to achieve high external quantum efficiencies (EQEs) of over 20% in red, green, and blue PhOLEDs. researchgate.net By using co-evaporated host materials, including a phosphine oxide-based material, a green PhOLED achieved a maximum EQE of 19.05% and a power efficiency of 77.29 lm W⁻¹. researchgate.net

Performance of OLEDs Utilizing Naphthyl and Phosphorus-Containing Derivatives

Device TypeHost Material(s)Key FeatureMaximum External Quantum Efficiency (EQE)Maximum Power Efficiency (PE)Reference
Green PhOLEDDICT:PBFC (co-evaporated double-host)Phosphine oxide-based material (PBFC) as electron-transporting host.19.05%77.29 lm W⁻¹ researchgate.net
Blue PhOLEDDPTPCzCarbazole-based bipolar host.14.4%Not Specified researchgate.net
Green PhOLEDDPTPCzCarbazole-based bipolar host.21.2%Not Specified researchgate.net
Generic PhOLEDsPhosphine oxide derivativesStrong electron-withdrawing P=O groups.> 20%Not Specified researchgate.net

Flame Retardant Applications of Phosphorus-Nitrogen Compounds

Phosphorus-nitrogen (P-N) compounds have emerged as highly effective halogen-free flame retardants, leveraging a synergistic interaction between the two elements to suppress combustion. acs.orgnih.govresearchgate.net This synergy provides superior fire safety compared to retardants containing only phosphorus. nih.gov The mechanism of P-N flame retardants is multifaceted, operating in both the gas phase and the condensed (solid) phase to interrupt the combustion cycle. nih.govpinfa.eu

In the gas phase, the phosphorus components decompose to produce radicals like PO• and PO₂•, which act as scavengers for the highly reactive H• and OH• radicals that propagate the flame. nih.gov Simultaneously, the nitrogen components can release inert gases such as N₂ and NH₃, which dilute the flammable vapors and oxygen at the flame front. goyenchemical.com

Effect of P-N-Si Synergism on Flame Retardancy of Polypropylene (PP)

SampleFlame Retardant CompositionLimiting Oxygen Index (LOI)Char Yield at 700°C (wt %)Reference
Pure PPNone17.00 researchgate.net
PP/FR-1Contains P, N, Si26.027 researchgate.net
PP/FR-2Contains P, N24.512 researchgate.net
PP/FR-3Contains P, Si23.011 researchgate.net

Supramolecular Recognition and Assembly in Naphthalen-1-ol/Phosphorus Systems

Supramolecular chemistry, which focuses on noncovalent interactions, provides a framework for designing complex, self-assembled structures. The naphthalene moiety is a versatile building block in this field due to its planar, aromatic nature, which facilitates π-π stacking interactions. When combined with a hydroxyl group, as in naphthalen-1-ol, the potential for hydrogen bonding adds another layer of control over molecular assembly. The introduction of phosphorus-containing species, such as phosphorous acid or phosphate (B84403) anions, brings strong hydrogen bond accepting sites and electrostatic charges, enabling the construction of intricate host-guest systems and self-organized architectures.

Noncovalent Interactions and Molecular Recognition

The assembly of naphthalen-1-ol and phosphorus-based compounds is governed by a variety of noncovalent interactions. The primary interactions include:

Hydrogen Bonding: The hydroxyl (-OH) group of naphthalen-1-ol can act as a hydrogen bond donor, while the oxygen atoms of phosphorous acid or phosphate anions (P=O, P-OH) are strong hydrogen bond acceptors. This donor-acceptor pairing is a powerful directional force in molecular recognition and assembly. nih.govrsc.org

π-π Stacking: The electron-rich aromatic rings of naphthalene can stack on top of each other. This interaction is fundamental to the assembly of many naphthalene derivatives, leading to the formation of ordered aggregates like fibers and cofacial complexes. researchgate.netwarwick.ac.uk

Electrostatic Interactions: In systems involving phosphate anions, strong coulombic attractions can occur between the negatively charged phosphate and a positively charged or polarized partner molecule, significantly contributing to the stability of the resulting complex. nih.gov

Hydrophobic Interactions: The nonpolar naphthalene ring can drive aggregation in aqueous environments to minimize contact with water, a key factor in the formation of larger assemblies like hydrogels. warwick.ac.uk

Molecular recognition between a naphthyl-based host and a phosphate guest relies on the geometric and electronic complementarity of these interactions. For example, macrocyclic hosts have been designed to specifically bind phosphate anions through a combination of hydrogen bonds and electrostatic forces, demonstrating high selectivity. nih.gov Similarly, the complexation of naphthalene derivatives with other molecules can be driven by the formation of cofacial complexes stabilized by π-stacking. researchgate.net

Design of Host-Guest Systems and Self-Assembled Structures

The predictable nature of noncovalent interactions allows for the rational design of complex supramolecular structures. Naphthalene derivatives have been widely used as key components in building such systems. For instance, naphthalene-dipeptides can self-assemble into extensive fibrous networks and hydrogels, a process triggered by a change in pH which enables π-π stacking and hydrogen bond-driven β-sheet formation. warwick.ac.uk

Host-guest chemistry offers a powerful strategy to control assembly. By using a macrocyclic host like cucurbit rsc.orguril, the self-assembly of a pyridinium-tailed naphthalene amphiphile can be manipulated. rsc.org The encapsulation of different parts of the amphiphile within the host's cavity directs the formation of distinct morphologies, such as microsheets. rsc.org

In the context of naphthalen-1-ol and phosphorus systems, one can envision the design of hosts containing the naphthalene moiety to recognize and bind phosphate guests. The naphthalen-1-ol could act as a signaling unit, where binding of a phosphate to a nearby receptor site alters the photophysical properties of the naphthalene chromophore. The design of such systems often involves creating a pre-organized cavity where multiple hydrogen bonds and electrostatic interactions can work in concert to bind the guest, as seen in macrocyclic ligands that show high affinity for various phosphate anions. nih.govrsc.org Core-substituted naphthalene-diimides also serve as a versatile scaffold for constructing functional supramolecular materials through controlled self-assembly processes. researchgate.net These designed assemblies have potential applications in sensing, catalysis, and the development of responsive materials.

Environmental Aspects and Green Chemistry Initiatives in Naphthalen 1 Ol and Phosphorus Systems Research

Environmental Fate and Transformation Pathways

Biodegradation of Naphthalene (B1677914) Derivatives

Naphthalen-1-ol, a derivative of naphthalene, is subject to microbial degradation in the environment. nih.gov Naphthalene itself is a polycyclic aromatic hydrocarbon (PAH) that can be degraded by various microorganisms, which use it as a source of carbon and energy. frontiersin.orgsmujo.id Several bacterial species, including those from the genera Pseudomonas, Rhodococcus, and Bacillus, have demonstrated the ability to degrade naphthalene. frontiersin.orgnih.gov

The biodegradation of naphthalene and its derivatives often proceeds through the formation of key intermediates. 1,2-dihydroxynaphthalene is a central intermediate in the microbial degradation of several naphthalene compounds, including naphthalen-1-ol. researchgate.net The degradation pathways can vary between different microbial strains. For instance, some bacteria metabolize naphthalene to salicylate, which is then further broken down. frontiersin.org The presence of other organic compounds, such as glucose, can sometimes enhance the biodegradation of naphthalene by acting as a co-substrate. smujo.id

The rate and extent of biodegradation can be influenced by various environmental factors, including pH, temperature, and the presence of other pollutants. nih.gov While some microorganisms can completely mineralize naphthalene to carbon dioxide and water, in other cases, intermediate metabolites may be formed and released into the environment. frontiersin.org

Interactive Table: Microorganisms Involved in Naphthalene and Naphthalen-1-ol Degradation

Microorganism GenusSubstrate(s)Key IntermediatesReference(s)
PseudomonasNaphthalene, Naphthalen-1-olSalicylate, 1,2-dihydroxynaphthalene frontiersin.orgsmujo.idnih.govresearchgate.net
RhodococcusNaphthaleneNot specified nih.gov
BacillusNaphthaleneNot specified nih.gov
SphingobiumNaphthalen-1-olNot specified researchgate.net
RhizobiumNaphthalen-1-ol, 2-Naphthol (B1666908)1,2-dihydroxynaphthalene, Salicylate, Gentisate researchgate.net

Hydrolytic Transformations of Phosphorus Compounds

Phosphorus compounds, including phosphorous acid and its esters (phosphites), can undergo hydrolytic transformations in aqueous environments. The stability of these compounds towards hydrolysis is a key factor in their environmental persistence and fate. acs.orgresearchgate.net

The hydrolysis of phosphites can lead to the formation of phosphorous acid and the corresponding alcohol. acs.org The rate of this hydrolysis is influenced by several factors, including the structure of the phosphite (B83602) ester, temperature, and pH. acs.orgnih.gov For instance, electron-donating groups on the organic moiety can sometimes slightly improve the stability of the phosphite towards water. acs.org

The study of hydrolytic stability is crucial for understanding the behavior of organophosphorus compounds in various applications. For example, in industrial processes like hydroformylation where phosphite ligands are used, their hydrolysis can impact catalyst performance. acs.org The hydrolytic cleavage of phosphate (B84403) esters, which are structurally related to phosphites, has also been extensively studied due to their importance in biochemistry. researchgate.netnih.gov The stability of the P-O bond is a key determinant in the rate of hydrolysis. nih.gov

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes by promoting the use of sustainable starting materials, reducing waste, and designing more environmentally benign synthetic routes.

Sustainable Production of Reduced Phosphorus Compounds

The production of reduced phosphorus compounds, such as phosphonates, is an area where green chemistry principles are being increasingly applied. rsc.orgsciencedaily.com Traditional methods for synthesizing these compounds can involve harsh reaction conditions and the use of hazardous reagents.

Recent research has focused on developing more sustainable methods, including solvent-free reactions, the use of water as a solvent, and the application of catalysts to improve reaction efficiency and reduce energy consumption. rsc.orggoogle.com For example, electrochemical methods are being explored for the synthesis of certain organophosphorus compounds, which can avoid the need for chemical oxidants. rsc.org The goal is to create processes that are not only more environmentally friendly but also more cost-effective. sciencedaily.comgoogle.com

Environmentally Benign Synthetic Routes for Phosphorus-Functionalized Materials

The development of environmentally friendly methods for synthesizing phosphorus-functionalized materials is a significant area of research. rsc.orgnih.gov These materials have a wide range of applications, and their sustainable production is a key goal.

One approach involves the use of organocatalysts, which are often more environmentally benign than traditional metal-based catalysts. researchgate.net For example, the synthesis of amidoalkyl naphthols, which can be derived from 2-naphthol, has been achieved using various organocatalysts. researchgate.net Another strategy is the use of solid-state reactions and alternative energy sources like microwaves to drive chemical transformations, which can reduce the need for solvents. rsc.org The phosphorylation of renewable materials like cellulose (B213188) using greener methods, such as a phosphoric acid-urea system in water, is also being investigated to create functional materials with improved properties like fire resistance. nih.gov

Interactive Table: Green Chemistry Approaches in Phosphorus Chemistry

Green Chemistry PrincipleApplication in Phosphorus ChemistryExample(s)Reference(s)
Use of Renewable FeedstocksPhosphorylation of cellulosePhosphoric acid-urea system to modify cellulosic fibers nih.gov
Use of Greener SolventsWater as a reaction mediumSynthesis of phosphonates in water rsc.org
CatalysisUse of organocatalysts and biocatalystsPentafluorophenylammonium triflate (PFPAT) for amidoalkyl naphthol synthesis researchgate.net
Energy EfficiencyMicrowave-assisted and electrochemical synthesisElectrochemical α-tetrahydrofuranylation assisted by phosphorous acid rsc.orgrsc.org
Waste PreventionAtom-economical reactionsThree-component synthesis of α-aminophosphonates rsc.org

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in Naphthalen-1-ol/Phosphorus Chemistry

Despite the synthetic accessibility and utility of naphthalen-1-ol derived phosphites, several challenges and limitations persist, primarily centered around their synthesis and stability.

The synthesis of aryl phosphites, including those from naphthalen-1-ol, typically involves the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol. While effective, this reaction can be sensitive to stoichiometry and reaction conditions to avoid the formation of byproducts. A significant and persistent challenge in the chemistry of phosphite (B83602) esters is their susceptibility to hydrolysis. nih.govmdpi.com The phosphorus(III) center is prone to nucleophilic attack by water, leading to the formation of the corresponding phosphate (B84403) and the release of naphthalen-1-ol. This degradation pathway can be detrimental in applications where the integrity of the phosphite is crucial, such as in catalysis where it can lead to catalyst deactivation.

The stability of these compounds is a critical factor, especially in industrial applications where long catalyst lifetimes are desired. nih.gov While the use of bulky substituents on the aromatic ring can enhance hydrolytic stability, the inherent reactivity of the P-O bond remains a key limitation. acs.org The table below summarizes some of the key challenges associated with naphthalen-1-ol/phosphorus chemistry.

Table 1: Key Challenges in Naphthalen-1-ol/Phosphorus Chemistry

Challenge Description Impact on Applications
Susceptibility to Hydrolysis The P(III) center is prone to attack by water, leading to degradation of the phosphite ester. nih.govmdpi.com Reduces catalyst lifetime in catalytic reactions and can affect the performance of polymer stabilizers.
Synthetic Control The reaction of naphthalen-1-ol with phosphorus halides requires careful control to avoid side reactions and ensure high purity of the desired phosphite. Can lead to lower yields and the need for extensive purification, increasing production costs.
Oxidative Instability Phosphites can be oxidized to phosphates, especially at elevated temperatures, which can alter their chemical and catalytic properties. Limits their application in high-temperature processes and can lead to catalyst deactivation.
Limited Structural Diversity in Published Research Much of the in-depth research has focused on bidentate phosphites derived from BINOL, with less specific data available for monodentate naphthalen-1-yl phosphites. Makes it difficult to predict the precise behavior and optimize the performance of naphthalen-1-ol based systems.

Emerging Research Avenues in Asymmetric Catalysis and Material Science

The unique electronic and steric properties of the naphthalene (B1677914) moiety make its phosphite derivatives promising candidates for further development in both asymmetric catalysis and material science.

In the realm of asymmetric catalysis , phosphite ligands have been successfully employed in a variety of transition-metal-catalyzed reactions, including hydroformylation and allylic alkylation. acs.orgalfachemic.com The steric bulk of the naphthalenyl group can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction. While much of the research has focused on bidentate ligands derived from 1,1'-bi-2-naphthol (B31242) (BINOL), there is a significant opportunity to explore monodentate and other novel bidentate ligands derived from naphthalen-1-ol. These ligands could offer different steric and electronic profiles, potentially leading to improved selectivity and reactivity in various asymmetric transformations. For instance, the development of chiral naphthalen-1-yl phosphite ligands could be highly beneficial for reactions where high enantioselectivity is challenging to achieve with existing catalyst systems.

In material science , aryl phosphites are well-established as secondary antioxidants and processing stabilizers for polymers. life-trialkyl.eu They function by decomposing hydroperoxides, which are formed during the thermal oxidation of polymers, thereby preventing degradation and maintaining the material's properties. Naphthalen-1-yl phosphites, with their aromatic structure, are expected to exhibit good thermal stability and compatibility with a range of polymers. iastate.edu An emerging area of research is the development of high-performance, non-discoloring stabilizers. The naphthalene moiety, with its inherent UV-absorbing properties, could also contribute to the light stability of polymeric materials. Future research could focus on synthesizing and evaluating novel naphthalen-1-ol based phosphites with enhanced stabilizing efficiency and reduced migration from the polymer matrix.

Table 2: Potential Applications and Research Directions

Application Area Research Direction Potential Advantages
Asymmetric Catalysis Development of novel chiral monodentate and bidentate phosphite ligands based on naphthalen-1-ol. Potentially improved enantioselectivity and reactivity in reactions like hydroformylation and allylic substitution due to unique steric and electronic properties. acs.org
Material Science Synthesis and evaluation of new naphthalen-1-yl phosphite derivatives as polymer stabilizers. Enhanced thermal and light stability, non-discoloring properties, and potentially lower migration in polymers like polyolefins and PVC. life-trialkyl.eu
Material Science Incorporation of naphthalen-1-ol phosphite moieties into polymer backbones. Creation of inherently stabilized polymers with long-term performance benefits. iastate.edu

Potential for Interdisciplinary Research and Applications

The chemical scaffold of naphthalen-1-ol combined with a phosphorus-containing group opens doors to a wide array of interdisciplinary research opportunities, extending beyond traditional catalysis and material science.

The naphthalene ring system is a well-known pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net Similarly, organophosphorus compounds have a rich history in medicinal chemistry, with applications as enzyme inhibitors, antiviral agents, and more. nih.gov The combination of these two moieties in naphthalen-1-ol derived organophosphorus compounds, therefore, presents a compelling strategy for the design of new therapeutic agents. For instance, research has shown that some naphthalene derivatives possess significant antioxidant and acetylcholinesterase inhibitory activities. nih.govresearchgate.net The synthesis and biological evaluation of novel naphthalen-1-ol phosphites and their phosphate analogues could lead to the discovery of new drug candidates for various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov

Furthermore, the fluorescent properties of the naphthalene group can be exploited in the development of chemical sensors . wikipedia.org The interaction of a naphthalen-1-ol phosphite derivative with specific analytes could lead to a measurable change in its fluorescence emission, enabling the detection of various ions or molecules. This opens up possibilities for creating novel sensors for environmental monitoring or biomedical diagnostics.

The interdisciplinary potential is vast, with possible applications spanning from agricultural chemistry, in the development of new pesticides or herbicides, to the design of advanced materials with tailored optical or electronic properties. The synergy between the well-established biological activity of naphthalene derivatives and the diverse reactivity of organophosphorus compounds provides a fertile ground for future scientific exploration and innovation.

Q & A

Basic: How to prepare standardized phosphorous acid solutions for experimental use?

Methodological Answer:
To prepare a 0.5 M phosphorous acid solution:

Calculate the required mass using the formula: Mass (g)=Molarity×Molecular Weight×Volume (L)\text{Mass (g)} = \text{Molarity} \times \text{Molecular Weight} \times \text{Volume (L)}. For phosphorous acid (H₃PO₃, MW 82.00 g/mol), 0.5 M in 1 L requires 41.00 g.

Dissolve the compound in deionized water, accounting for its hygroscopic nature by using a dry weighing vessel .

Use density and weight percentage data from the chemical supplier to adjust for batch-specific variations .

Validate pH (expected ~1.0) and purity via titration or spectroscopy .

Basic: What safety protocols are critical when handling phosphorous acid in laboratory settings?

Methodological Answer:
Key protocols include:

Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact due to its corrosive nature .

Ventilation: Use fume hoods to avoid inhalation of decomposition products (e.g., phosphine gas) above 180°C .

Storage: Airtight containers in cool, dry conditions to prevent deliquescence and unintended reactions with atmospheric moisture .

Waste Management: Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .

Basic: How is phosphorous acid utilized as an analytical reagent in redox titrations?

Methodological Answer:
Phosphorous acid acts as a reducing agent in assays for:

Iodine quantification: Reduce iodate (IO₃⁻) to iodide (I⁻) in acidic media, followed by starch-iodine endpoint detection .

Heavy metal analysis: Precipitate mercury (Hg²⁺) or silver (Ag⁺) via reduction to elemental states, with gravimetric validation .

Interference mitigation: Pre-treat samples with phosphorous acid to eliminate oxidizing agents that could skew spectrophotometric readings .

Advanced: What is the reaction kinetics of phosphorous acid in phosphorylation processes?

Methodological Answer:
Studies show:

First-order dependence: The reaction rate (vv) with phosphorous acid follows v=k[H₃PO₃]1.43v = k[\text{H₃PO₃}]^{1.43}, indicating a non-integer order influenced by intermediate radical formation .

Temperature sensitivity: Rate constants increase exponentially above 50°C, requiring precise thermal control to avoid side reactions (e.g., decomposition to phosphoric acid) .

Catalytic effects: Transition metals (e.g., Cu²⁺) enhance reaction rates by stabilizing transition states, necessitating trace metal analysis in kinetic models .

Advanced: How does phosphorous acid contribute to plant aluminum (Al) tolerance mechanisms in acidic soils?

Methodological Answer:
In plant physiology studies:

Rhizosphere acidification: Phosphorous acid enhances root exudation of organic acids (e.g., citrate), chelating toxic Al³⁺ ions and reducing uptake .

Gene expression modulation: Upregulates ALMT1 (aluminum-activated malate transporter) in Arabidopsis, quantified via RT-qPCR .

Phosphorus efficiency: Improves P bioavailability in low-pH soils by competing with phosphate anions for adsorption sites on soil colloids .

Advanced: What synergistic effects occur when combining phosphorous acid with biocontrol agents (e.g., Bacillus subtilis) in plant disease studies?

Methodological Answer:
In integrated disease management:

Pathogen inhibition: Phosphorous acid disrupts fungal cell membranes, while B. subtilis secretes lipopeptides (e.g., surfactin) that degrade pathogen biofilms .

Dose optimization: Field trials show 0.1% phosphorous acid + 10⁶ CFU/mL B. subtilis reduces apple root rot by 70% compared to single-agent treatments .

Residue monitoring: Use HPLC-MS to track phosphonic acid residues, ensuring compliance with organic farming regulations (e.g., EU 2017/625) .

Advanced: How to resolve contradictions in phosphorous acid efficacy data across different experimental models?

Methodological Answer:
Address discrepancies via:

Contextual analysis: Compare soil pH, microbial activity, and ionic strength between studies—e.g., higher clay content reduces H₃PO₃ mobility, altering bioavailability .

Dose-response calibration: Normalize application rates to plant biomass or root surface area to account for species-specific uptake differences .

Meta-analytical tools: Use mixed-effects models to statistically harmonize data from heterogeneous studies, weighting for sample size and experimental design rigor .

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